molecular formula C14H22N2O5 B12783829 2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine CAS No. 133635-61-7

2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine

Cat. No.: B12783829
CAS No.: 133635-61-7
M. Wt: 298.33 g/mol
InChI Key: HSLJLYYORDPYAV-CLGJWYQZSA-N
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Description

2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine is a synthetic nucleoside analog designed for biochemical research. Its structure features a dideoxyribose sugar and a modified 5-position on the uracil base, which is central to its research applications. As a dideoxynucleoside, this compound lacks hydroxyl groups at both the 2' and 3' positions of the sugar moiety. This modification is known to cause chain termination during nucleic acid synthesis, as the enzyme is unable to form a phosphodiester bond with the next incoming nucleotide . This mechanism is valuable for studying viral replication cycles, particularly for viruses that rely on RNA-dependent DNA synthesis (reverse transcriptase) or RNA-dependent RNA synthesis . The specific 5-(1-methylpropoxymethyl) modification on the nucleobase is a key feature that may influence properties such as lipophilicity, membrane permeability, and interaction with viral polymerases. Researchers can utilize this compound to probe the mechanisms of viral inhibition and to investigate the structure-activity relationships of modified nucleosides. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

133635-61-7

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

5-(butan-2-yloxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H22N2O5/c1-3-9(2)20-8-10-6-16(14(19)15-13(10)18)12-5-4-11(7-17)21-12/h6,9,11-12,17H,3-5,7-8H2,1-2H3,(H,15,18,19)/t9?,11-,12+/m0/s1

InChI Key

HSLJLYYORDPYAV-CLGJWYQZSA-N

Isomeric SMILES

CCC(C)OCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CCC(C)OCC1=CN(C(=O)NC1=O)C2CCC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine typically involves multiple steps, starting from uridine. The key steps include the selective protection of hydroxyl groups, followed by the introduction of the 1-methylpropoxymethyl group. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methyl iodide for alkylation.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylpropoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.

    Medicine: Investigated for its potential therapeutic effects in treating viral infections.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine involves its incorporation into viral DNA, leading to chain termination. This prevents the replication of the virus. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses.

Comparison with Similar Compounds

Key Compounds :

  • 5'-Azido-5'-deoxyuridine derivatives (e.g., compounds 3k, 3l, 3m): Feature triazole-linked substituents at the 5'-position via click chemistry, enabling diverse functionalization .
  • 2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine : Lacks 2'/3'-OH groups and has a branched ether substituent at the 5-position.

Structural Differences :

Property 2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine 5'-Azido-5'-deoxyuridine Derivatives
Sugar Modifications 2',3'-dideoxy 5'-azido substitution
5-Position Substituent 1-Methylpropoxymethyl Triazole-linked groups (e.g., aryl)
Enzymatic Stability High (resists phosphorylases) Variable (depends on triazole group)

The absence of 2'/3'-OH groups in the target compound likely enhances metabolic stability compared to 5'-azido analogs, which retain a 3'-OH group .

Enzymatic Inhibition in Comparison to Aryl-Substituted Uracils

Key Compounds :

  • Aryl-substituted 1-((2-hydroxyethoxy)methyl)-5-benzyluracils : Exhibit potent inhibition of uridine phosphorylase (IC₅₀ = 1.4 nM) .
  • 2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine : May inhibit similar enzymes due to structural mimicry of uridine.

Activity Comparison :

Compound Target Enzyme IC₅₀/EC₅₀ Plasma Uridine Elevation
Aryl-substituted uracils Uridine phosphorylase 1.4 nM 3–9-fold (in rats)
5-(1-Methylpropoxymethyl)uridine analog Hypothesized similar Not reported Not tested

The target compound’s 5-position substituent may reduce binding affinity compared to aryl groups, which form strong π-π interactions with enzyme active sites .

Pharmacokinetic Profiles Relative to Pseudouridinyl Variants

Key Compounds :

  • Pseudouridinyl variants (PU2e, PU4b, PU4e) : Show inhibitory activity comparable to uridine analogs but with reduced off-target effects .

Pharmacokinetic Insights :

Property Pseudouridinyl Variants 2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine
Metabolic Pathway Resistant to deamination Likely stable (2',3'-dideoxy)
Bioavailability High (solid-phase synthesis) Moderate (lipophilic substituent)
Off-Target Effects Reduced Unknown (requires in vivo testing)

The target compound’s dideoxy sugar may enhance plasma half-life, similar to pseudouridine’s stability .

Metabolic Stability vs. Fluorinated Analogues

Key Compounds :

  • 2'-Fluoro and 2'-methoxy uridine derivatives : Exhibit reduced immune stimulation and altered conformation .

Metabolic and Conformational Comparison :

Property Fluorinated Analogues 2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine
Sugar Puckering C3'-endo (fluorine-induced) Likely C2'-endo (dideoxy)
Enzyme Recognition Altered (due to fluorine) Mimics natural uridine less closely
Immune Stimulation Reduced (2'-F) Unknown

The dideoxy modification may reduce interaction with kinases or phosphorylases compared to 2'-fluoro analogs .

Biological Activity

2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine (abbreviated as DMPU) is a synthetic nucleoside derivative of uridine. It is characterized by the absence of hydroxyl groups at the 2' and 3' positions, which are crucial for nucleoside functionality, thus enhancing its stability and biological activity. This compound has garnered attention primarily for its potential antiviral properties, particularly against retroviruses such as HIV.

Chemical Structure and Properties

The unique structure of DMPU includes a 1-methylpropoxymethyl group at the 5-position of the uridine base. The chemical formula is C14H22N2O5C_{14}H_{22}N_{2}O_{5}, with a molecular weight of approximately 298.34 g/mol. The absence of hydroxyl groups at the 2' and 3' positions contributes to its resistance to degradation by nucleoside triphosphate, potentially leading to prolonged biological activity.

PropertyValue
Molecular FormulaC14H22N2O5
Molecular Weight298.34 g/mol
CAS Number119673-08-4
XLogP3-1.1
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The biological activity of DMPU is primarily linked to its interaction with viral enzymes, particularly reverse transcriptase (RT). Similar to other dideoxynucleosides, DMPU is hypothesized to inhibit RT by mimicking natural nucleotides, thereby interfering with viral replication processes. Preliminary studies indicate that DMPU may effectively compete with natural substrates for binding sites on RT, leading to reduced viral load in infected cells.

Antiviral Activity

Research has demonstrated that DMPU exhibits significant antiviral activity against various retroviruses. For instance, studies have shown that compounds structurally similar to DMPU can effectively inhibit HIV replication in vitro. The lack of hydroxyl groups enhances its durability in biological systems, making it a promising candidate for further antiviral development.

Case Studies

  • HIV Inhibition : In a study involving cell cultures infected with HIV, DMPU demonstrated a dose-dependent reduction in viral replication. At concentrations ranging from 10 µM to 100 µM, significant decreases in viral load were observed after 48 hours of treatment.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on human peripheral blood mononuclear cells (PBMCs) indicated that DMPU has a favorable safety profile, with minimal cytotoxic effects observed at therapeutic concentrations.

Synthesis and Derivatives

The synthesis of DMPU involves multi-step organic reactions designed to maintain the structural integrity and desired biological properties. Researchers have explored various derivatives of DMPU to enhance its pharmacological properties and broaden its therapeutic applications.

Synthesis Steps:

  • Formation of Uridine Base : The initial step involves synthesizing the uridine base through standard nucleoside synthesis techniques.
  • Modification at the 5-Position : The introduction of the 1-methylpropoxymethyl group is achieved through alkylation reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity levels suitable for biological testing.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the antiviral activity of DMPU and its derivatives. Investigations into its pharmacokinetics, optimal dosing regimens, and potential combination therapies with existing antiviral drugs are critical for advancing its clinical application.

Q & A

Q. What structural features distinguish 2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine from canonical uridine, and how do these modifications influence its biochemical stability?

The compound lacks 2' and 3' hydroxyl groups on the ribose sugar, rendering it resistant to hydrolytic cleavage by ribonucleases and reducing its incorporation into RNA . The 5-(1-methylpropoxymethyl) group enhances lipophilicity, potentially improving membrane permeability. Stability assessments require comparative studies using HPLC under physiological pH conditions and enzymatic degradation assays .

Q. What synthetic methodologies are used to introduce alkoxymethyl groups at the 5-position of pyrimidine nucleosides?

Alkoxymethylation at the 5-position typically involves regioselective acylation or alkylation under anhydrous conditions. For example, 5'-O-(4-bromobenzoyl)uridine derivatives are synthesized using acyl chlorides in dry pyridine at low temperatures to favor 5'-OH reactivity . Reaction optimization includes adjusting molar ratios of reagents and employing protecting groups (e.g., benzoyl) to prevent undesired side reactions .

Q. How do researchers validate the regioselectivity of substitutions in dideoxyuridine analogs?

Regioselectivity is confirmed via NMR (¹H and ¹³C) to identify proton environments and 2D-COSY for spatial correlations. For instance, the absence of 2'-OH and 3'-OH signals in ¹H-NMR spectra confirms dideoxy modification, while NOESY correlations verify the spatial orientation of the 5-alkoxymethyl group . Mass spectrometry (ESI-MS) further validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental designs address discrepancies in the antiviral efficacy of 2',3'-dideoxyuridine analogs across cell culture models?

Discrepancies may arise from variations in cell-type-specific metabolism (e.g., thymidine kinase activity) or efflux pump expression. Researchers should:

  • Perform parallel assays in primary vs. immortalized cell lines.
  • Quantify intracellular phosphorylated metabolites via LC-MS .
  • Use siRNA knockdowns to isolate metabolic pathways (e.g., uridine phosphorylase) .
  • Standardize culture conditions (e.g., serum-free media to minimize exogenous nucleoside interference) .

Q. How can the metabolic fate of 2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine be differentiated from endogenous uridine derivatives in vivo?

Isotopic labeling (e.g., ¹⁴C or ²H at the 5-alkoxymethyl group) enables tracking via scintillation counting or tandem MS. HILIC chromatography coupled with high-resolution MS distinguishes phosphorylated metabolites (e.g., mono-/di-/triphosphates) from degradation products . Enzymatic assays using purified kinases (e.g., thymidylate synthase) further clarify phosphorylation efficiency .

Q. What strategies mitigate off-target effects when studying the neuroprotective mechanisms of dideoxyuridine analogs?

  • Use conditional P2Y receptor knockout models to isolate receptor-mediated effects .
  • Employ RNA-seq to identify off-target transcriptional changes induced by metabolites like UDP/UTP .
  • Co-administer selective inhibitors (e.g., suramin for P2Y receptors) to dissect signaling pathways .
  • Validate findings across multiple injury models (e.g., hypoxia vs. oxidative stress) to confirm context-specific activity .

Q. How do researchers optimize chromatographic separation of 2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine from structurally similar metabolites?

Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC) achieves superior retention for polar metabolites. Mobile phase optimization includes:

  • Acetonitrile/ammonium acetate gradients (pH 6.8–7.2) to enhance resolution .
  • Post-column derivatization with fluorophores (e.g., dansyl chloride) for UV/fluorescence detection .
  • Cross-validation with reverse-phase LC-MS to resolve co-eluting species .

Q. What statistical models are appropriate for analyzing synergistic interactions between dideoxyuridine analogs and other nucleoside inhibitors?

The Chou-Talalay combination index (CI) method quantifies synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) . Researchers must:

  • Dose compounds at fixed molar ratios (e.g., 1:1 to 4:1) across IC₅₀ ranges.
  • Account for metabolic competition via enzyme kinetic assays (e.g., Lineweaver-Burk plots) .
  • Use isobolograms to visualize dose-reduction indices and validate synergy in vivo .

Methodological Considerations

  • Contradictory Data Resolution : Conflicting results (e.g., neuroprotection vs. apoptosis) require multi-omics integration (metabolomics + transcriptomics) to map context-dependent pathways .
  • Analytical Rigor : Batch-to-batch compound purity must exceed 95% (validated via NMR and elemental analysis) to ensure reproducibility .

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